molecular formula C13H22O2 B14187959 Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- CAS No. 855433-08-8

Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)-

Cat. No.: B14187959
CAS No.: 855433-08-8
M. Wt: 210.31 g/mol
InChI Key: PMVDYAQAPLAXSY-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- is a chiral cyclopentanone derivative. This compound is notable for its unique structure, which includes a cyclopentanone ring substituted with a 2-oxopropyl group and a pentyl group. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- typically involves multiple steps. One common method includes the selective synthesis of cis-isomer-enriched cyclopentanone fragrances. For example, the synthesis of (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone involves four steps with an overall yield of 62% and 67% cis .

Industrial Production Methods

the principles of organic synthesis, such as the use of flow microreactor systems, can be applied to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific biological context and the enzymes present.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both oxopropyl and pentyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

855433-08-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(2S,3R)-3-(2-oxopropyl)-2-pentylcyclopentan-1-one

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-12-11(9-10(2)14)7-8-13(12)15/h11-12H,3-9H2,1-2H3/t11-,12+/m1/s1

InChI Key

PMVDYAQAPLAXSY-NEPJUHHUSA-N

Isomeric SMILES

CCCCC[C@H]1[C@H](CCC1=O)CC(=O)C

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.